Benzyltrimethylammonium tribromide

Organic Synthesis Bromination Aromatic Ethers

For synthesis workflows requiring predictable electrophilic bromine delivery, BTMA Br₃ eliminates the hazards and side reactions of liquid bromine. As a crystalline solid (mp 99-101 °C), it enables precise stoichiometric control. · Mono-bromination of aromatic ethers proceeds quantitatively in CH₂Cl₂-MeOH, avoiding di-/tri-brominated byproducts and simplifying purification. · A linear [Br-Br-Br]⁻ anion ensures consistent batch-to-batch reactivity; alternative ammonium tribromides show variable kinetics and lower selectivity. · Ambient-temperature storage and shipping reduce supply-chain complexity versus temperature-sensitive reagents.

Molecular Formula C30H48Br3N3
Molecular Weight 690.4 g/mol
Cat. No. B8807881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium tribromide
Molecular FormulaC30H48Br3N3
Molecular Weight690.4 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-]
InChIInChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3
InChIKeyKTLFENNEPHBKJD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltrimethylammonium Tribromide: Technical Baseline


Benzyltrimethylammonium tribromide (BTMA Br₃, CAS: 111865-47-5), with molecular formula C₁₀H₁₆Br₃N and molecular weight 389.95, is a crystalline organic ammonium tribromide (OATB) [1]. It functions as a stable, solid-state source of electrophilic bromine for use in organic synthesis, offering a direct replacement for hazardous liquid bromine [1]. The compound's crystal structure features a linear [Br–Br–Br]⁻ anion, and it is typically supplied as a yellow to orange crystalline powder with a melting point of 99–101 °C .

1 Solid-state electrophilic bromine source for organic synthesis
2 Reported stoichiometric control for aromatic ether mono-/di-/tri-bromination
3 Method compatibility: CH₂Cl₂–MeOH or AcOH–ZnCl₂ systems

Why Generic Substitution of BTMA Br₃ Fails


In procurement for precise organic synthesis, substituting benzyltrimethylammonium tribromide with other quaternary ammonium tribromides (e.g., tetrabutylammonium tribromide, pyridinium tribromide) introduces unacceptable performance variability. This is not a commodity class: as demonstrated in head-to-head studies, substituent identity on the ammonium cation directly modulates electrophilic bromine delivery kinetics, with electron-donating benzyl groups conferring quantifiably higher reactivity than electron-withdrawing aryl counterparts [1]. Furthermore, selectivity in aromatic bromination—specifically the ability to achieve mono-, di-, or tri-substitution in quantitative yields via stoichiometric control—is not a shared class property; for aromatic ethers, BTMA Br₃ achieves quantitative yields across all substitution levels, a performance standard that many alternative tribromides cannot match [2]. Generic substitution therefore risks yield erosion, off-target bromination, and failed batch reproducibility.

Reactivity Benzyl group electron-donating effect on bromine delivery kinetics may not transfer to other quaternary ammonium tribromides.
Selectivity Quantitative mono-/di-/tri-bromination performance is not a shared class property; alternative tribromides may give lower yields.
Batch Generic substitution risks off-target bromination and failed batch reproducibility in precise synthesis workflows.

Benzyltrimethylammonium Tribromide: Quantified Performance Evidence


Quantitative Yields Across Substitution Levels

BTMA Br₃ achieves quantitative yields for mono-, di-, or tri-bromination of aromatic ethers through controlled stoichiometry, a performance characteristic not consistently observed with alternative tribromides such as tetrabutylammonium tribromide (TBATB) under identical conditions [1]. The reaction with a stoichiometric amount of BTMA Br₃ in CH₂Cl₂–MeOH yields exclusively mono-substituted ethers, whereas switching to acetic acid–ZnCl₂ selectively produces di- or tri-substituted ethers, all in quantitative yields [1].

Mono-/Di-/Tri-bromination Yields
Head-to-head
Quantitative yields (≈100%) across all substitution levels vs. TBATB and Br₂.
Supports efficient bromination with high selectivity
Solvent system determines substitution pattern (CH₂Cl₂–MeOH vs AcOH–ZnCl₂)
Organic Synthesis Bromination Aromatic Ethers

Higher Brominating Reactivity vs. Phenyltrimethylammonium Tribromide

The brominating ability of quaternary ammonium tribromides is directly influenced by the cation's substituents. A direct comparison reveals that the electron-donating p-methylbenzyl substituent significantly increases reactivity relative to the unsubstituted phenyltrimethylammonium tribromide (PTMA Br₃) [1]. Conversely, an electron-withdrawing p-nitro group decreases activity [1].

Brominating Reactivity Trend
Head-to-head
p-Methyl > BTMA Br₃ > PTMA Br₃ > p-Nitro
Reactivity modulated by cation substituent; supports fine-tuning
Electron-donating groups increase activity; electron-withdrawing decrease it
Physical Organic Chemistry Kinetics Electrophilic Bromination

Precise Stoichiometric Control to Limit Over-Bromination

Unlike liquid bromine or less controlled tribromide reagents, BTMA Br₃ permits precise stoichiometric addition. This feature minimizes aromatic bromination caused by excess reagent [1]. In the conversion of aryl thioureas to 2-aminobenzothiazoles, BTMA Br₃ enables cleaner product profiles compared to methods using N-bromosuccinimide (NBS) or other OATBs [1].

Stoichiometric Control
Class-level inference
Minimal aromatic over-bromination in aryl thiourea → 2-aminobenzothiazole conversion.
Supports cleaner product profiles and scale-up robustness
Reported advantage over NBS and other OATBs; requires method-specific validation
Process Chemistry Green Chemistry Selectivity

Benzyltrimethylammonium Tribromide: Optimal Deployment Scenarios


Regioselective Mono-Bromination of Aromatic Ethers

BTMA Br₃ is the reagent of choice for medicinal chemistry groups requiring selective mono-bromination of electron-rich aromatic ethers without forming di- or tri-brominated byproducts. As established, reaction in CH₂Cl₂–MeOH with stoichiometric BTMA Br₃ yields exclusively mono-substituted products in quantitative yield [1]. This avoids the need for protecting group strategies or tedious separations, accelerating SAR (structure–activity relationship) exploration.

Controlled Polybromination of Phenols and Aromatic Amines

When synthesizing polybrominated intermediates for flame retardants or agrochemicals, BTMA Br₃ allows simple molar ratio adjustments to achieve targeted di- or tri-bromination in high yield. As shown in comparative studies, reaction of phenols and aromatic amines with BTMA Br₃ in CH₂Cl₂–MeOH provides good yields of the desired polybrominated species [2]. This contrasts with liquid bromine, which typically yields complex mixtures.

Clean Conversion of Aryl Thioureas to 2-Aminobenzothiazoles

For process chemists scaling the synthesis of 2-aminobenzothiazole pharmacophores, BTMA Br₃ offers a cleaner, more controllable alternative to NBS or molecular bromine. Its solid-state form and predictable stoichiometry minimize aromatic over-bromination, leading to higher isolated yields and reduced purification burden [3]. This is particularly critical when scaling reactions where excess brominating agent causes difficult-to-remove impurities.

Oxidation of Vicinal Diols to Carbonyls

BTMA Br₃ functions as a mild, selective oxidant for vicinal diols in aqueous acetic acid, yielding carbonyl products from glycol bond fission [4]. The reaction follows Michaelis–Menten kinetics, allowing precise control over oxidation extent. This offers an alternative to harsher periodate or lead tetraacetate oxidations in sensitive substrate contexts.

Application
Selection Property
Validation Focus
Regioselective mono-bromination of aromatic ethers
Reported quantitative mono-bromination in CH₂Cl₂–MeOH
Mono- vs. di-bromination selectivity
Controlled polybromination of phenols and amines
Molar ratio control for targeted di- or tri-bromination
Yield and substitution pattern confirmation
Synthesis of 2-aminobenzothiazoles from aryl thioureas
Solid-state form and predictable stoichiometry
Purity profile and over-bromination control
Mild oxidation of vicinal diols to carbonyls
Selective oxidant in aqueous acetic acid
Oxidation extent and carbonyl yield

Technical Documentation Hub

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